molecular formula C13H11Cl2N3O B5735201 1-(2,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea

1-(2,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea

Cat. No.: B5735201
M. Wt: 296.15 g/mol
InChI Key: KHGXNFDVOYKCCJ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and a methylpyridinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea typically involves the reaction of 2,4-dichloroaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Agricultural Sciences: It may be explored for its herbicidal or pesticidal properties.

    Material Science: The compound can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenyl)-3-(5-methylphenyl)urea: Similar structure but with a phenyl group instead of a pyridinyl group.

    1-(2,4-Dichlorophenyl)-3-(2-pyridinyl)urea: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness: 1-(2,4-Dichlorophenyl)-3-(5-methylpyridin-2-yl)urea is unique due to the specific combination of the dichlorophenyl and methylpyridinyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-2-5-12(16-7-8)18-13(19)17-11-4-3-9(14)6-10(11)15/h2-7H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGXNFDVOYKCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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